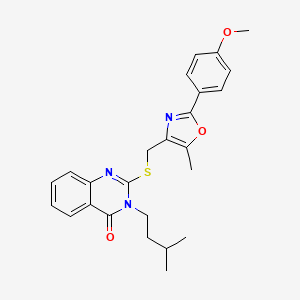
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-amino-3-nitrobenzoic acid, which is an important organic synthesis intermediate used in the preparation of various medicines, agricultural chemicals, and functional materials .
Synthesis Analysis
The synthesis of 2-amino-3-nitrobenzoic acid involves performing a Curtius rearrangement reaction on 3-nitrophthalic acid as a raw material . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Chemical Reactions Analysis
The chemical reactions involving 2-amino-3-nitrobenzoic acid could include its reaction with thiosemicarbazide to form various derivatives . The specific reactions involving “2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide” would depend on the conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, 2-amino-3-nitrobenzoic acid has a molecular weight of 200.58 .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- Synthesis of Antihypertensive Agents: The compound is used in the synthesis of various derivatives showing antihypertensive α-blocking activity. For example, thiosemicarbazides, triazoles, and Schiff bases derived from related compounds have demonstrated good antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).
Synthesis in Cancer Research
- Cytotoxicity Against Cancer Cells: Compounds synthesized from structures similar to 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide, like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Synthesis of Biologically Active Derivatives
- Biologically Active Derivatives: The reaction of related compounds, like 2-amino-N-arylbenzamidines, with various aldehydes has led to the creation of biologically active isoindoloquinazoline, pyrimidine, and thiazine derivatives. These derivatives are prospective for various biological activities (Abdel-latif et al., 2011).
Applications in Polyimide Synthesis
- Synthesis of Novel Polyimides: A related compound, N-(4-hydroxy phenyl)-4-nitrobenzamide, was used as a precursor in synthesizing novel polyimides with sulfone, ether, and amide structures, demonstrating significant industrial potential (Mehdipour-Ataei et al., 2004).
Antileishmanial Activity
- Anti-Leishmanial Drug Development: Novel nitroaromatic compounds synthesized from structures similar to the subject compound have been evaluated for anti-leishmanial activity. One such compound showed inhibition activity comparable to reference drugs, indicating potential as an anti-leishmanicidal drug (Dias et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-8-2-1-3-9-15)17-11-4-5-12-25(17)20(19)21(27)14-7-6-10-16(13-14)26(29)30/h1-13H,23H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICQKAHGFSJYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)
![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)


![3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile](/img/structure/B2730810.png)

![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)
![6-fluoro-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2730820.png)

![2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2730825.png)
![[4,5-Bis-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylic acid hydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2730826.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)